molecular formula C28H29NO3 B602168 N,N-Bis(2-(7-methoxynaphthalen-1-yl)ethyl)acetamide CAS No. 1385018-58-5

N,N-Bis(2-(7-methoxynaphthalen-1-yl)ethyl)acetamide

Cat. No.: B602168
CAS No.: 1385018-58-5
M. Wt: 427.55
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Description

An analogue of Agomelatine

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Agomelatine Impurity I, like Agomelatine, may interact with melatonin MT1 and MT2 receptors, and 5-HT2C receptors . These interactions could potentially influence various biochemical reactions, including the modulation of multiple cellular pathways such as the increase in trophic factors, synaptic remodeling, and glutamate signaling .

Cellular Effects

The effects of Agomelatine Impurity I on cells could be similar to those of Agomelatine. For instance, Agomelatine has been shown to increase hippocampal proliferation, maturation, and survival . It’s possible that Agomelatine Impurity I could have similar effects on cellular processes, influencing cell function, signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It’s likely that it shares some similarities with Agomelatine, which acts as a potent agonist at melatonin MT1 and MT2 receptors and as a neutral antagonist at 5-HT2C receptors . This dual action could lead to a synergistic effect, influencing various molecular processes, including enzyme activation or inhibition, and changes in gene expression .

Temporal Effects in Laboratory Settings

Studies on Agomelatine suggest that it has a short duration of action in the body

Dosage Effects in Animal Models

Studies on Agomelatine suggest that it has antidepressant-like activity in a number of animal models of depression

Metabolic Pathways

Agomelatine is metabolized in the liver, primarily by the isoenzyme CYP1A2, and to a lesser extent by CYP2C9 and CYP2C19 . It’s possible that Agomelatine Impurity I could be involved in similar metabolic pathways.

Transport and Distribution

Agomelatine, being a small and lipophilic molecule, is likely to penetrate all tissues of the body

Subcellular Localization

Given its potential interactions with melatonin and 5-HT2C receptors, it’s likely that it localizes to areas of the cell where these receptors are present

Properties

IUPAC Name

N,N-bis[2-(7-methoxynaphthalen-1-yl)ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29NO3/c1-20(30)29(16-14-23-8-4-6-21-10-12-25(31-2)18-27(21)23)17-15-24-9-5-7-22-11-13-26(32-3)19-28(22)24/h4-13,18-19H,14-17H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHMJYCOMJMSPND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(CCC1=CC=CC2=C1C=C(C=C2)OC)CCC3=CC=CC4=C3C=C(C=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501221650
Record name N,N-Bis[2-(7-methoxy-1-naphthalenyl)ethyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501221650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

427.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1385018-58-5
Record name N,N-Bis[2-(7-methoxy-1-naphthalenyl)ethyl]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1385018-58-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N-Bis[2-(7-methoxy-1-naphthalenyl)ethyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501221650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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